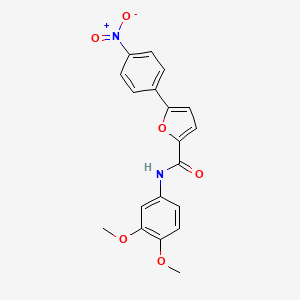![molecular formula C15H14ClFN2OS B5171749 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide, also known as CFTR modulator, is a compound that has been extensively studied for its potential therapeutic benefits in treating cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a protein that regulates the movement of salt and water in and out of cells. CFTR modulators are designed to enhance the function of the defective CFTR protein and improve the symptoms of cystic fibrosis.
作用機序
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators work by enhancing the function of the defective 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide protein in the cell membrane. The 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide protein is responsible for regulating the movement of salt and water in and out of cells. Mutations in the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide gene can cause the protein to be misfolded or degraded, leading to reduced or absent function. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators target specific defects in the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide protein and enhance its function by increasing the number of functional channels on the cell surface or improving the gating of the channels.
Biochemical and physiological effects:
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators have been shown to improve lung function, reduce the frequency of pulmonary exacerbations, and improve the quality of life in patients with cystic fibrosis. They also improve the function of other organs affected by cystic fibrosis, such as the pancreas and intestines. 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators have been shown to increase the amount of salt and water transported across the cell membrane, which helps to hydrate the airway surface and improve mucus clearance.
実験室実験の利点と制限
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators have several advantages for use in lab experiments. They are highly specific and target a specific defect in the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide protein, making them ideal for studying the molecular mechanisms of cystic fibrosis. They are also well-tolerated and have a low toxicity profile, which makes them suitable for use in in vitro and in vivo studies. However, 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators are expensive and may not be readily available for use in all research settings.
将来の方向性
There are several future directions for 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulator research. One area of focus is the development of new 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators that target specific mutations in the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide gene. Another area of focus is the development of combination therapies that target multiple defects in the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide protein. Additionally, researchers are exploring the use of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators in other genetic disorders that affect ion transport, such as primary ciliary dyskinesia and congenital chloride diarrhea. Finally, researchers are investigating the long-term safety and efficacy of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators in patients with cystic fibrosis.
合成法
The synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators involves several steps, including the preparation of intermediate compounds, purification, and characterization. One of the most commonly used methods for synthesizing 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators is the palladium-catalyzed coupling reaction. In this process, a palladium catalyst is used to facilitate the coupling of two or more organic molecules to form the desired compound. Other methods include the use of reductive amination, Suzuki coupling, and Sonogashira coupling.
科学的研究の応用
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators have been extensively studied in preclinical and clinical trials for their potential therapeutic benefits in treating cystic fibrosis. The first 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulator, Ivacaftor, was approved by the FDA in 2012 for the treatment of cystic fibrosis in patients with specific mutations in the 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide gene. Since then, several other 2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide modulators, including Lumacaftor, Tezacaftor, and Elexacaftor, have been approved for use in combination with Ivacaftor to treat a broader range of mutations.
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-13-2-1-3-14(17)12(13)9-21-10-15(20)19-8-11-4-6-18-7-5-11/h1-7H,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLMYZHCGQPLNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NCC2=CC=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795430 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B5171667.png)
![[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol](/img/structure/B5171672.png)
![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171683.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5171698.png)
![N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5171720.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)

![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)